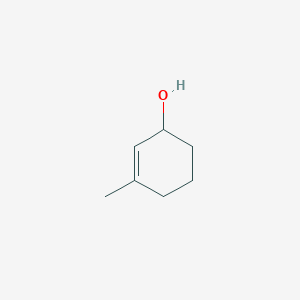

3-Methylcyclohex-2-en-1-ol

Descripción

Historical Context of 3-Methyl-2-cyclohexen-1-ol Discovery and Initial Investigations

Early investigations into 3-Methyl-2-cyclohexen-1-ol were fundamentally linked to the exploration of synthetic methodologies for cyclic alcohols. A significant and well-documented early preparation involves the reduction of its corresponding ketone, 3-methyl-2-cyclohexen-1-one (B144701). orgsyn.org A reliable method detailed in Organic Syntheses describes the treatment of 3-methyl-2-cyclohexen-1-one with lithium aluminum hydride in anhydrous diethyl ether. orgsyn.org This reaction, when conducted at 0°C, efficiently yields 3-methyl-2-cyclohexen-1-ol with high purity (98% yield). orgsyn.org

The compound, also known by the trivial name seudenol, gained further attention when it was identified as a component of the sex pheromone of the Douglas-fir beetle (Dendroctonus pseudotsugae). chemicalbook.comfishersci.com This discovery opened a new dimension for its investigation beyond pure synthetic chemistry, linking it to the field of chemical ecology. canada.ca

Significance of 3-Methyl-2-cyclohexen-1-ol in Contemporary Chemical Research

The significance of 3-Methyl-2-cyclohexen-1-ol in modern research is multifaceted, primarily revolving around its utility as a versatile synthetic intermediate. Its structural features—a chiral center, a hydroxyl group, and a double bond—make it a valuable building block for constructing more complex molecular architectures.

A key application is its use as a precursor in the synthesis of biologically active molecules. For instance, it has been employed in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D(3) derivatives, compounds of interest in medicinal chemistry. chemicalbook.comfishersci.com

Furthermore, the reactivity of this allylic alcohol is a subject of extensive study, particularly in the realm of catalysis. Research has explored its catalytic conversion into various products through different reaction pathways. researchgate.net Depending on the catalyst and reaction conditions, 3-Methyl-2-cyclohexen-1-ol can undergo:

Oxidation to form 3-methyl-2-cyclohexen-1-one. researchgate.net

Isomerization to yield 3-methylcyclohexanone (B152366). researchgate.net

1,3-transposition to produce 1-methyl-2-cyclohexen-1-ol. researchgate.net

Studies using ruthenium complexes have demonstrated that the reaction medium (e.g., water, methanol (B129727), or biphasic systems) can be manipulated to selectively favor one of these pathways, highlighting its role as a model substrate for investigating reaction mechanisms. researchgate.net As a chiral molecule, it is also a target for enantioselective synthesis, making it a useful building block for creating optically active compounds. thieme-connect.de

Overview of Research Directions for 3-Methyl-2-cyclohexen-1-ol

Future research involving 3-Methyl-2-cyclohexen-1-ol is poised to expand on its established applications. A primary direction involves the development of more efficient and highly selective catalytic systems. The goal is to achieve precise control over its transformations, particularly in asymmetric synthesis, to access specific stereoisomers for use as chiral synthons. thieme-connect.de

Another promising avenue is its application in the total synthesis of complex natural products. Its inherent functionality and stereochemistry make it an attractive starting point for synthesizing molecules with related structural motifs. Research into novel annulation strategies and other stereoselective reactions could further broaden its utility in constructing diverse cyclic systems. acs.org The continued exploration of its derivatives and their potential applications in materials science and agrochemicals also represents a logical progression of current research efforts. ontosight.aiontosight.ai

Data Tables

Table 1: Physicochemical Properties of 3-Methyl-2-cyclohexen-1-ol

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | sigmaaldrich.com |

| Molecular Weight | 112.17 g/mol | sigmaaldrich.com |

| CAS Number | 21378-21-2 | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 56 °C at 1 mmHg | chemicalbook.comsigmaaldrich.comchemsynthesis.com |

| Density | 0.946 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comchemsynthesis.com |

| Refractive Index | n20/D 1.484 | chemicalbook.comsigmaaldrich.comchemsynthesis.com |

Table 2: Key Chemical Reactions of 3-Methyl-2-cyclohexen-1-ol

| Reaction Type | Reagents/Conditions | Product(s) | Source(s) |

| Oxidation | Ruthenium complexes in water | 3-Methyl-2-cyclohexen-1-one | researchgate.net |

| Reduction of Precursor | Lithium aluminum hydride in diethyl ether | 3-Methyl-2-cyclohexen-1-ol | orgsyn.org |

| Isomerization | Ruthenium complexes in methanol or biphasic water/cyclohexane (B81311) | 3-Methylcyclohexanone | researchgate.net |

| 1,3-Transposition | Ruthenium complexes in water | 1-Methyl-2-cyclohexen-1-ol | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZQQSKSQTQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884796 | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21378-21-2 | |

| Record name | 3-Methyl-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21378-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021378212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seudenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 2 Cyclohexen 1 Ol

Established Synthetic Routes for 3-Methyl-2-cyclohexen-1-ol

The creation of 3-Methyl-2-cyclohexen-1-ol is most commonly achieved through the reduction of its corresponding ketone, 3-Methyl-2-cyclohexen-1-one (B144701). Other notable methods involve ring-manipulation strategies and sigmatropic rearrangements to construct derivatives.

The reduction of the carbonyl group in 3-Methyl-2-cyclohexen-1-one is the most direct and widely utilized method for synthesizing 3-Methyl-2-cyclohexen-1-ol. The choice of reducing agent is critical as it influences selectivity and reaction conditions.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and effective reducing agent for the conversion of α,β-unsaturated ketones like 3-Methyl-2-cyclohexen-1-one to the corresponding allylic alcohol. wikipedia.orgadichemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether, under controlled temperatures to manage the high reactivity of LAH. byjus.comorgsyn.org A well-documented procedure involves the dropwise addition of a LiAlH₄ solution to the ketone in diethyl ether at 0°C. orgsyn.org This method is highly efficient, often resulting in near-quantitative yields of the desired product after a simple workup procedure. orgsyn.org

Table 1: Representative LAH Reduction of 3-Methyl-2-cyclohexen-1-one orgsyn.org

| Parameter | Condition |

|---|---|

| Substrate | 3-Methyl-2-cyclohexen-1-one |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0°C |

| Reaction Time | ~15 minutes post-addition |

| Reported Yield | 98% |

The construction of the 3-methyl-2-cyclohexenol skeleton from five-membered ring precursors represents a more complex, though synthetically valuable, approach. Methodologies such as ring-opening metathesis polymerization (ROMP) are used to polymerize functionalized cyclopentenes, indicating the utility of cyclopentene (B43876) derivatives in building larger structures, although direct, single-step syntheses of 3-Methyl-2-cyclohexen-1-ol via this route are not commonly cited. rsc.orgmdpi.com Conceptually, ring expansion reactions of functionalized cyclopentane (B165970) or cyclopentene derivatives could provide access to the cyclohexene (B86901) ring system, but this remains a less conventional approach for this specific target compared to the reduction of the pre-formed cyclohexenone ring.

The Ireland-Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement used to form carbon-carbon bonds with a high degree of stereocontrol. wikipedia.orgcore.ac.uk This reaction does not directly produce 3-Methyl-2-cyclohexen-1-ol but is instrumental in synthesizing its derivatives, specifically γ,δ-unsaturated carboxylic acids. organic-chemistry.org The process involves the reaction of an allylic ester with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). This intermediate rearranges upon gentle heating to yield a γ,δ-unsaturated silyl ester, which is subsequently hydrolyzed to the corresponding carboxylic acid. organic-chemistry.org By choosing an appropriately substituted allylic alcohol precursor, this rearrangement can be used to generate complex cyclohexene carboxylic acid structures that are derivatives of the target compound's carbon skeleton. core.ac.uk

Since 3-Methyl-2-cyclohexen-1-ol is a chiral molecule, the development of methods for its stereoselective and enantioselective synthesis is of significant interest. These approaches typically involve the asymmetric reduction of the prochiral precursor, 3-Methyl-2-cyclohexen-1-one, or the kinetic resolution of the racemic alcohol.

Key strategies for the enantioselective synthesis include:

Asymmetric Hydrosilylation: The reduction of 3-Methyl-2-cyclohexen-1-one using a hydrosilane in the presence of a chiral transition-metal catalyst (e.g., based on rhodium or zinc) can produce the alcohol with high enantiomeric excess (ee). orientjchem.org

Enzymatic Reactions: Biocatalytic methods, using enzymes such as alcohol dehydrogenases (ADHs), can perform highly selective oxidations or reductions. researchgate.net An enzyme cascade can be designed for the stereoselective transformation of the alcohol or the enantioselective reduction of the ketone. researchgate.net

Chiral Lithium Amide Deprotonation: For related systems, the enantioselective deprotonation of the corresponding cyclohexene oxide using a chiral lithium amide base has been shown to produce the chiral allylic alcohol in high yield and ee. This strategy is a viable pathway for accessing enantiopure forms of such compounds. orientjchem.orgresearchgate.net

Table 2: Overview of Enantioselective Synthesis Strategies

| Method | Precursor | Key Reagent/Catalyst | Outcome |

|---|---|---|---|

| Asymmetric Hydrosilylation | 3-Methyl-2-cyclohexen-1-one | Chiral Metal Catalyst + Hydrosilane | Enantioenriched 3-Methyl-2-cyclohexen-1-ol |

| Enzymatic Reduction | 3-Methyl-2-cyclohexen-1-one | Alcohol Dehydrogenase (ADH) / Cofactor | Enantioenriched 3-Methyl-2-cyclohexen-1-ol |

| Asymmetric Deprotonation | 3-Methylcyclohexene Oxide | Chiral Lithium Amide | Enantioenriched 3-Methyl-2-cyclohexen-1-ol |

Reduction of 3-Methyl-2-cyclohexen-1-one

Catalytic Transformations of 3-Methyl-2-cyclohexen-1-ol

The catalytic transformation of 3-methyl-2-cyclohexen-1-ol represents a significant area of research, offering pathways to synthetically valuable carbonyl compounds and isomeric alcohols through atom-economical processes. researchgate.net The reactivity of this substituted cyclic allylic alcohol can be precisely controlled by the choice of catalyst and reaction conditions, leading to different products such as ketones, isomeric alcohols, or oxidized derivatives. researchgate.netresearchgate.net

Metal-Catalyzed Isomerization Reactions

Metal-catalyzed isomerization is a primary transformation pathway for 3-methyl-2-cyclohexen-1-ol. Depending on the catalytic system and the medium, the reaction can be directed towards the formation of a saturated ketone via double bond migration or a rearranged allylic alcohol through a 1,3-transposition of the hydroxyl group. researchgate.netresearchgate.net

The isomerization of the allylic alcohol 3-methyl-2-cyclohexen-1-ol to the corresponding saturated ketone, 3-methylcyclohexanone (B152366), is a key transformation achieved with high efficiency using specific metal catalysts. researchgate.net This reaction is an example of a 100% atom-efficient process that converts an alcohol into a carbonyl compound. researchgate.net Studies have shown that ruthenium complexes are particularly effective for this purpose. The selective formation of 3-methylcyclohexanone is highly dependent on the reaction solvent. For instance, using ruthenium catalysts, this isomerization is favored in freshly dried methanol (B129727) or in a biphasic water/cyclohexane (B81311) mixture. researchgate.net These conditions suppress competing reactions like oxidation or 1,3-transposition. researchgate.net

Table 1: Conditions for Isomerization of 3-Methyl-2-cyclohexen-1-ol to 3-Methylcyclohexanone

| Catalyst | Solvent | Atmosphere | Temperature (°C) | Primary Product | Reference |

|---|---|---|---|---|---|

| [RuCp(OH2)(PTA)2]CF3SO3 | Dried Methanol | N2 or Air | 70 | 3-Methylcyclohexanone | researchgate.net |

| [RuCp(OH2)(PTA)2]CF3SO3 | Biphasic H2O/Cyclohexane | N2 | 70 | 3-Methylcyclohexanone | researchgate.netresearchgate.net |

Another significant isomerization pathway for 3-methyl-2-cyclohexen-1-ol is the 1,3-transposition (or rearrangement) of the hydroxyl group to yield the tertiary allylic alcohol, 1-methyl-2-cyclohexen-1-ol. researchgate.netresearchgate.net This transformation is particularly prominent when the reaction is conducted in an aqueous medium. researchgate.net Interestingly, studies have revealed that this 1,3-transposition can be mediated by water even in the absence of a metal catalyst. researchgate.netresearchgate.net However, the reaction is often catalyzed by transition metal oxo-complexes in high-oxidation states. researchgate.netresearchgate.net The formation of 1-methyl-2-cyclohexen-1-ol provides an easy synthetic route to this important pheromone. researchgate.net

Ruthenium complexes have been extensively studied for the catalytic conversion of 3-methyl-2-cyclohexen-1-ol. researchgate.netresearchgate.net Specifically, the water-soluble complexes [RuClCp(PTA)2] (1) and [RuCp(OH2)(PTA)2]CF3SO3 (2) (where PTA = 1,3,5-triaza-7-phosphaadamantane) have demonstrated versatile reactivity that can be tuned by altering the reaction medium. researchgate.netresearchgate.net

In aqueous solutions, these ruthenium catalysts primarily promote the 1,3-transposition to 1-methyl-2-cyclohexen-1-ol and the oxidation to 3-methyl-2-cyclohexenone. researchgate.netresearchgate.net In contrast, when the reaction is carried out in freshly dried methanol or a biphasic water/cyclohexane system, the catalytic activity shifts selectively towards isomerization, yielding 3-methylcyclohexanone with high turnover numbers (TON). researchgate.net This demonstrates the critical role of the solvent in directing the reaction pathway, allowing for selective synthesis of either the rearranged alcohol or the saturated ketone from the same starting material and catalyst. researchgate.net

Table 2: Product Selectivity in Ruthenium-Catalyzed Transformations of 3-Methyl-2-cyclohexen-1-ol

| Catalyst | Solvent | Atmosphere | Major Product(s) | Reference |

|---|---|---|---|---|

| [RuCp(OH2)(PTA)2]CF3SO3 | Water (H2O) | N2 or Air | 1-Methyl-2-cyclohexen-1-ol & 3-Methyl-2-cyclohexenone | researchgate.netresearchgate.net |

| [RuCp(OH2)(PTA)2]CF3SO3 | Dried Methanol (CH3OH) | N2 or Air | 3-Methylcyclohexanone | researchgate.netresearchgate.net |

| [RuCp(OH2)(PTA)2]CF3SO3 | Biphasic H2O/Cyclohexane | N2 | 3-Methylcyclohexanone | researchgate.netresearchgate.net |

While ruthenium complexes show broad reactivity, other transition metals are known to catalyze specific isomerization pathways of allylic alcohols. The 1,3-transposition of the hydroxyl group, in particular, is frequently catalyzed by transition metal oxo-complexes in high-oxidation states. researchgate.net Among these, complexes of vanadium and molybdenum are notable. researchgate.netresearchgate.net Although detailed studies focusing specifically on the isomerization of 3-methyl-2-cyclohexen-1-ol with these metals are less common in the cited literature, their general catalytic activity in rearranging other allylic alcohols is well-established. researchgate.net For instance, oxo-vanadium complexes are known to catalyze the redox disproportionation of allylic alcohols. researchgate.net

The mechanism of metal-catalyzed isomerization of allylic alcohols is believed to proceed through several potential pathways. One commonly proposed mechanism involves an intramolecular 1,3-hydrogen shift. researchgate.net For ruthenium-catalyzed reactions, the process can be initiated by the formation of a ruthenium-hydride species. nih.gov

Another possible pathway involves the formation of a metallacycle intermediate, derived from the oxidative cyclization of the metal catalyst with the allylic alcohol. nih.gov This has been suggested in nickel-catalyzed cycloisomerization reactions. nih.gov For some high-valent metal oxo-complexes, such as those involving rhenium, isotopic labeling studies have suggested a mechanism that involves an exchange between the alcohol's oxygen atom and the metal-bonded oxygen atoms, rather than a direct 1,3-transposition of the hydroxyl group itself. researchgate.net These mechanistic variations highlight the complexity of the catalytic cycle and its dependence on the specific metal center and its ligand sphere.

Table of Compounds

Oxidation Reactions of 3-Methyl-2-cyclohexen-1-ol

The oxidation of 3-Methyl-2-cyclohexen-1-ol can selectively target the hydroxyl group to yield the corresponding α,β-unsaturated ketone, a valuable building block in organic synthesis. Various methods, from classical chemical reagents to modern biocatalytic systems, have been employed to achieve this transformation.

The conversion of 3-Methyl-2-cyclohexen-1-ol to 3-Methyl-2-cyclohexenone is a standard oxidation of a secondary alcohol to a ketone. Reagents that are effective for this transformation are those that can selectively oxidize alcohols without affecting the olefin.

One common and effective reagent for this purpose is Pyridinium chlorochromate (PCC) . nih.govdntb.gov.ua PCC is a milder oxidizing agent compared to other chromium-based reagents like Jones reagent, which minimizes the risk of over-oxidation or side reactions involving the double bond. dntb.gov.uaresearchgate.net The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) to prevent the formation of carboxylic acids from primary alcohols, although this is not a concern for the secondary alcohol in 3-Methyl-2-cyclohexen-1-ol. nih.govresearchgate.netlookchem.com The general mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to form the ketone. dntb.gov.uaresearchgate.net

Another widely used method is the Swern oxidation , which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgrsc.org This method is known for its mild reaction conditions and high yields, making it suitable for sensitive substrates. organic-chemistry.orgyoutube.com The reaction proceeds through an alkoxysulfonium ylide intermediate which then fragments to give the desired ketone, dimethyl sulfide, and carbon monoxide. organic-chemistry.org

| Reagent System | Typical Conditions | Product | Key Features |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 3-Methyl-2-cyclohexenone | Mild, selective for alcohols, avoids over-oxidation. nih.govdntb.gov.uaresearchgate.net |

| DMSO, (COCl)₂, Et₃N (Swern) | Dichloromethane (DCM), -78 °C to RT | 3-Methyl-2-cyclohexenone | Very mild conditions, high yields, good for sensitive substrates. organic-chemistry.orgrsc.org |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical oxidations. For the oxidation of 3-Methyl-2-cyclohexen-1-ol, alcohol dehydrogenases (ADHs) have shown significant promise. These enzymes catalyze the oxidation of alcohols to aldehydes or ketones using a cofactor such as NAD⁺ or NADP⁺. researchgate.netwikipedia.org

In a study investigating an in vitro enzymatic cascade, the alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH) was used to oxidize 3-methyl-2-cyclohexen-1-ol to 3-methyl-2-cyclohexenone. This oxidation was the initial step in a multi-enzyme system. researchgate.net While the study noted that this particular alcohol oxidation was relatively slow, it highlighted the high selectivity of the enzymatic process. researchgate.net Whole-cell biocatalysis, where the enzyme is used within its native cellular environment, provides an efficient way to perform these reactions, often with in-situ cofactor regeneration. nih.govwikipedia.org Such systems can overcome the cost limitations associated with the use of isolated enzymes and stoichiometric cofactors. researchgate.net

| Biocatalyst | Reaction Type | Product | Noteworthy Findings |

| Alcohol Dehydrogenase from Lactobacillus kefir (Lk-ADH) | In vitro enzymatic oxidation | 3-Methyl-2-cyclohexenone | Highly selective transformation, though the reaction rate was observed to be slow in the context of a multi-step cascade. researchgate.net |

The double bond in 3-Methyl-2-cyclohexen-1-ol is susceptible to epoxidation, a reaction that installs a three-membered oxirane ring. This transformation is synthetically useful as the resulting epoxy alcohol can be opened by various nucleophiles to generate a range of functionalized cyclohexane derivatives. The stereochemical outcome of the epoxidation is often directed by the allylic hydroxyl group.

A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). alfa-chemistry.comchemeurope.comnrochemistry.com In the epoxidation of cyclic allylic alcohols, the peroxy acid typically delivers the oxygen atom to the face of the double bond syn (on the same side) to the hydroxyl group. This is due to hydrogen bonding between the hydroxyl group and the incoming peroxy acid, which directs the reagent to one face of the molecule. organic-chemistry.org This substrate-directed epoxidation leads to a high degree of diastereoselectivity. researchgate.net For 3-Methyl-2-cyclohexen-1-ol, this would be expected to yield the corresponding syn-epoxide as the major product. The reaction is concerted, meaning the stereochemistry of the starting alkene is retained in the product. alfa-chemistry.comorganic-chemistry.org

| Reagent | Expected Major Product | Stereochemical Rationale |

| meta-Chloroperoxybenzoic acid (m-CPBA) | syn-3-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol | The allylic hydroxyl group directs the m-CPBA to the same face of the double bond via hydrogen bonding, leading to high diastereoselectivity. organic-chemistry.orgresearchgate.net |

Reductive Cleavage to Olefins

Reductive cleavage, in the context of 3-Methyl-2-cyclohexen-1-ol, refers to the removal of the hydroxyl group to afford the corresponding olefin, 3-methylcyclohexene. This transformation is a deoxygenation reaction.

A classic and effective method for the deoxygenation of secondary alcohols is the Barton-McCombie deoxygenation . This two-step radical-based reaction offers a mild way to remove the hydroxyl group. In the first step, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. In the second step, this derivative is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the thiocarbonyl group, generating an alkyl radical intermediate. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and propagate the radical chain. The formation of a strong tin-sulfur bond provides the thermodynamic driving force for the reaction. While highly effective, a significant drawback of this method is the use of toxic and difficult-to-remove tin reagents.

| Reaction Name | Reagents | Intermediate | Product |

| Barton-McCombie Deoxygenation | 1. NaH, CS₂, MeI2. Bu₃SnH, AIBN | Thiocarbonyl derivative (e.g., xanthate) | 3-Methylcyclohexene |

Derivatization Strategies for 3-Methyl-2-cyclohexen-1-ol

The structural features of 3-Methyl-2-cyclohexen-1-ol make it a valuable precursor for the synthesis of more complex and biologically relevant molecules.

3-Methyl-2-cyclohexen-1-ol serves as a key starting material for the construction of the A-ring of certain vitamin D₃ analogues, specifically the 19-nor derivatives. These analogues lack the C-19 methyl group of the natural hormone and often exhibit interesting biological profiles, such as suppressed hypercalcemic activity.

A crucial step in these syntheses is the Ireland-Claisen rearrangement , a-sigmatropic rearrangement of an allylic ester. In this context, an ester of (1R)-3-methyl-2-cyclohexen-1-ol is first converted to its silyl ketene acetal using a strong base. This intermediate then undergoes a concerted rearrangement to form a γ,δ-unsaturated carboxylic acid derivative. This rearrangement effectively transfers the chirality of the starting alcohol and sets the stereochemistry for the subsequent steps in the synthesis of the vitamin D A-ring synthon. researchgate.net The resulting fragment is then further elaborated and coupled with a suitable CD-ring synthon, often via a Wittig-Horner reaction, to complete the carbon skeleton of the 19-nor-vitamin D₃ derivative.

Formation of Etherification Products

The conversion of 3-Methyl-2-cyclohexen-1-ol into its corresponding ethers is a key chemical transformation that yields products with varied applications. The most common and versatile method for this conversion is the Williamson ether synthesis. byjus.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The process begins with the deprotonation of the hydroxyl group of 3-Methyl-2-cyclohexen-1-ol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. This alkoxide then attacks a primary alkyl halide (e.g., ethyl bromide) or another electrophile with a suitable leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com The SN2 pathway necessitates that the alkylating agent be sterically unhindered, preferably a primary halide, to avoid competing elimination reactions that can reduce the ether yield. masterorganicchemistry.com

The reaction is typically conducted in an aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), at temperatures ranging from 50 to 100 °C. byjus.com The successful formation of the C-O bond results in a new, more complex ether. byjus.com

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | Backside attack by nucleophile |

| Alcohol Substrate | 3-Methyl-2-cyclohexen-1-ol | Serves as the precursor to the nucleophile |

| Base | Used to form the alkoxide | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) |

| Alkylating Agent | Must contain a good leaving group | Primary alkyl halides (e.g., CH3I, CH3CH2Br) or sulfonates (e.g., tosylates) |

| Solvent | Typically aprotic polar solvents | Acetonitrile, N,N-dimethylformamide (DMF) |

| Temperature | Reaction temperature range | 50 - 100 °C |

Structural Modifications for Biological Activity Modulation

The scaffold of 3-Methyl-2-cyclohexen-1-ol is a valuable starting point for the synthesis of biologically active molecules. Strategic structural modifications can lead to derivatives with significant therapeutic potential, particularly in the area of neurodegenerative diseases. researchgate.net Research has demonstrated that introducing specific functional groups to the cyclohexene ring can impart potent antiparkinsonian activity. researchgate.net

A key study focused on synthesizing derivatives of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, a compound that shares the core structure of 3-methyl-cyclohexene. The research aimed to understand the structure-activity relationship (SAR) by systematically evaluating the importance of its four key functional groups: two hydroxyl groups and two double bonds. researchgate.net

The findings revealed that a pronounced antiparkinsonian effect was only achievable when all four functional groups were present in the molecule. The removal of the isopropenyl group's double bond (the 7,8-double bond) resulted in a complete loss of this specific activity. However, it was noted that the hydroxyl group at the C-2 position and the double bond within the cyclohexene ring (the 3,4-double bond) were not essential for stimulating the general exploratory activity in animal models, even though they were critical for the specific antiparkinsonian effect. researchgate.net This highlights a nuanced structure-activity relationship where different structural components contribute to distinct biological outcomes.

| Structural Feature | Biological Effect | Reference |

|---|---|---|

| All four functional groups present (two -OH, two C=C) | Pronounced antiparkinsonian activity | researchgate.net |

| Removal of the exocyclic C=C double bond | Loss of antiparkinsonian activity | researchgate.net |

| Absence of C-2 hydroxyl group | Required for antiparkinsonian effect but not for general exploratory activity | researchgate.net |

| Absence of C-3/C-4 endocyclic C=C double bond | Required for antiparkinsonian effect but not for general exploratory activity | researchgate.net |

In addition to its use in developing antiparkinsonian agents, 3-Methyl-2-cyclohexen-1-ol has been identified as a component of the sex pheromone of the Douglas-fir beetle and acts as a potent anti-aggregative pheromone. sigmaaldrich.comchemsrc.com It has also served as a crucial building block in the synthesis of 19-nor-1α,25-dihydroxyvitamin D(3) derivatives, which are compounds of significant medicinal interest. sigmaaldrich.com

Biological and Ecological Research on 3 Methyl 2 Cyclohexen 1 Ol

Role as a Semiochemical and Pheromone

As a semiochemical, 3-Methyl-2-cyclohexen-1-ol is a key component in the chemical signaling systems of several bark beetle species. Pheromones are used by insects to signal everything from mating opportunities to the location of food and the presence of threats. researchgate.net The function of 3-Methyl-2-cyclohexen-1-ol can vary significantly between species, highlighting the specificity of chemical communication in these complex ecosystems.

Anti-aggregative Pheromone of Douglas-fir Beetle (Dendroctonus pseudotsugae)

While female Douglas-fir beetles (Dendroctonus pseudotsugae) produce 3-Methyl-2-cyclohexen-1-ol (seudenol), the primary anti-aggregation pheromone for this species is its oxidized ketone form, 3-methylcyclohex-2-en-1-one (MCH). nih.govcambridge.org MCH signals that a host tree is fully colonized, which prevents overcrowding and redirects incoming beetles to other trees. cambridge.org This anti-aggregation effect is a well-documented example of a self-regulating mechanism in bark beetle populations. chemical-ecology.net The discovery of MCH's function was a pivotal moment in bark beetle chemical ecology, leading to its development as a tool for pest management. cambridge.org

Repellent Activity in Forest Management

The potent anti-aggregation and repellent properties of 3-methylcyclohex-2-en-1-one (MCH) have been harnessed for forest management to protect vulnerable Douglas-fir and spruce stands from beetle attacks. oup.comnih.govusda.gov Synthetic MCH is formulated into slow-release dispensers, such as bubble capsules or biodegradable flakes, which are deployed in forested areas. canada.causda.gov These dispensers create a chemical shield that deters beetles from landing and attacking trees.

Research has demonstrated the effectiveness of MCH in significantly reducing tree mortality during beetle outbreaks. cambridge.orgusda.gov Studies have focused on optimizing the application of MCH, including determining the most effective release rates and dispenser spacing to reduce labor costs without compromising efficacy. nih.gov The use of MCH is considered an environmentally benign alternative to insecticides for managing bark beetle populations. oup.comusda.gov

Summary of MCH Repellent Efficacy Studies

| Beetle Species | Host Tree | Key Finding | Reference |

|---|---|---|---|

| Douglas-fir Beetle (D. pseudotsugae) | Douglas-fir | MCH bubble caps (B75204) and micro-flakes significantly reduced beetle aggregation and tree mortality. | researchgate.net |

| Douglas-fir Beetle (D. pseudotsugae) | Douglas-fir | High-release rate MCH dispensers were as effective as standard applications but at fewer points, reducing labor costs. | nih.gov |

| Spruce Beetle (D. rufipennis) | Engelmann Spruce | MCH alone was a marginal protectant, but efficacy significantly increased when combined with an Acer kairomone blend (AKB). | usda.govnih.gov |

| Spruce Beetle (D. rufipennis) | Spruce | MCH reduced colonization of downed trees by 92–97% and brood production by 93–99%. | cambridge.org |

Studies on Enantiomeric Production and Response

The stereochemistry of semiochemicals is often critical to their biological activity, as different enantiomers (mirror-image isomers) can elicit different behavioral responses. acs.org Research into 3-Methyl-2-cyclohexen-1-ol has revealed species-specific production and perception of its enantiomers.

Female Douglas-fir beetles have been found to produce a mixture of the (S)-(-)- and (R)-(+)-enantiomers of seudenol in an average ratio of 34:66. nih.gov In contrast, the spruce beetle is known to produce approximately 80% (+)-seudenol. nih.gov This variation in enantiomeric ratios among species is a mechanism that helps ensure reproductive isolation and the specificity of chemical signals in a shared environment. The response of beetles to different enantiomers can also vary, influencing the effectiveness of synthetic pheromone lures used for monitoring and control.

Enantiomeric Production of Pheromones by Dendroctonus Beetles

| Species | Compound | Enantiomeric Ratio Produced (S)-(-):(R)-(+) | Reference |

|---|---|---|---|

| Douglas-fir Beetle (D. pseudotsugae) | 3-Methyl-2-cyclohexen-1-ol (Seudenol) | 34:66 | nih.gov |

| Douglas-fir Beetle (D. pseudotsugae) | 1-Methylcyclohex-2-en-1-ol (MCOL) | 45:55 | nih.gov |

Impact on Spruce Beetles (Dendroctonus rufipennis)

For the spruce beetle (Dendroctonus rufipennis), 3-Methyl-2-cyclohexen-1-ol (seudenol) functions as a component of its aggregation pheromone, attracting other beetles to a suitable host tree. nih.gov This is in direct contrast to the anti-aggregative role of its oxidized form, MCH. MCH is recognized by spruce beetles as a repellent and has been investigated as a tool for protecting spruce trees. nih.govusda.govusu.edu

Studies have shown that MCH alone can be a marginal protectant against spruce beetle attacks, especially during large outbreaks. oup.comnih.gov However, its effectiveness is significantly enhanced when used in combination with other repellents, such as non-host volatiles like an Acer kairomone blend (AKB). usda.govnih.gov This "push" strategy is a key area of research in developing more effective semiochemical-based management tactics for the spruce beetle. usu.edu

Broader Ecological Interactions

The function of a single semiochemical like 3-Methyl-2-cyclohexen-1-ol cannot be understood in isolation. Its message is interpreted within a complex chemical landscape of signals from host trees, fungi, and other insects.

Interaction with Host Tree Volatiles

The aggregation of bark beetles on a host tree is often a synergistic process involving both beetle-produced pheromones and volatile organic compounds (VOCs) released by the tree itself. nih.govnih.gov When a tree is stressed or attacked, it releases specific terpenes and other VOCs. nih.gov These host tree volatiles can act synergistically with aggregation pheromones like seudenol to signal a suitable and susceptible host, thereby amplifying the mass attack. nih.gov

Furthermore, a critical ecological interaction is the chemical transformation of seudenol. The oxidation of aggregation pheromones like 3-Methyl-2-cyclohexen-1-ol (seudenol) produces the anti-aggregation pheromone 3-methylcyclohex-2-en-1-one (MCH). oup.com This chemical change effectively flips the ecological signal from one of attraction to one of repellency, playing a vital role in terminating the attack on a fully colonized tree and spacing out the beetle population. oup.com

Influence on Insect Population Dynamics

3-Methyl-2-cyclohexen-1-ol is a significant semiochemical, a chemical involved in communication, in the context of forest ecology. It has been identified as a potent anti-aggregative pheromone for bark beetles of the Dendroctonus genus, most notably the Douglas-fir beetle (Dendroctonus pseudotsugae). medchemexpress.comnih.gov

Pheromones are crucial in regulating bark beetle population dynamics. While aggregation pheromones attract beetles to a host tree, leading to mass attacks that overcome the tree's defenses, anti-aggregation pheromones signal that a tree is fully colonized and no longer a suitable habitat.

When male Douglas-fir beetles join females in a host tree, they begin to release 3-Methyl-2-cyclohexen-1-ol and a related compound, 3-methyl-2-cyclohexen-1-one (B144701) (MCH). cambridge.org This chemical message informs later-arriving beetles that the tree is occupied, causing them to disperse and seek new hosts. This mechanism effectively prevents overpopulation on a single tree, which could lead to excessive competition for resources and brood failure. By mediating the distribution of the beetle population across multiple trees, 3-Methyl-2-cyclohexen-1-ol plays a direct role in the spatial dynamics and survival of the species.

The application of MCH, the ketone analog of 3-Methyl-2-cyclohexen-1-ol, has been successfully developed as a pest management tool to protect trees from colonization by the Douglas-fir beetle. cambridge.org

Table 1: Role of 3-Methyl-2-cyclohexen-1-ol in Insect Behavior

| Insect Species | Genus | Pheromone Type | Observed Influence |

| Douglas-fir beetle | Dendroctonus | Anti-aggregative | Signals host tree is fully occupied, causing dispersal of incoming beetles. cambridge.org |

Potential Biological Activities of 3-Methyl-2-cyclohexen-1-ol Derivatives

While 3-Methyl-2-cyclohexen-1-ol itself is primarily studied for its role as a pheromone, scientific investigations into other biological activities often focus on structurally related molecules or derivatives. The following sections address the potential activities of derivatives as specified.

Based on the available research, there are no specific studies focused on the antiproliferative activity of direct derivatives of 3-Methyl-2-cyclohexen-1-ol. Scientific literature details the antiproliferative effects of other, more complex molecules that may contain a cyclohexene (B86901) or cyclohexenone core, but these are not direct derivatives of 3-Methyl-2-cyclohexen-1-ol.

A review of current scientific literature did not yield specific studies concerning the prodifferentiating activity of compounds identified as derivatives of 3-Methyl-2-cyclohexen-1-ol.

There is no specific information available from the conducted research regarding receptor binding affinity studies performed on derivatives of 3-Methyl-2-cyclohexen-1-ol. Research in this area tends to focus on more complex molecules designed to interact with specific biological receptors, and derivatives of this particular compound have not been a specified subject of such studies in the available literature.

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 2 Cyclohexen 1 Ol

Chromatographic Techniques in Analysis

Chromatography is indispensable for separating 3-Methyl-2-cyclohexen-1-ol from reaction mixtures and assessing its purity. Gas and liquid chromatography are the primary methods employed for these purposes.

Gas chromatography is a powerful tool for analyzing the volatile compound 3-Methyl-2-cyclohexen-1-ol. It is frequently used to determine the purity of synthesized or isolated samples, with commercial standards often specified at 96% purity. sigmaaldrich.com

GC is particularly valuable in monitoring the progress of chemical reactions involving 3-Methyl-2-cyclohexen-1-ol. nih.govresearchgate.net For instance, in catalytic conversion studies, GC is used to quantify the consumption of the starting material and the formation of various products. nih.govresearchgate.net Research on the transformation of 3-Methyl-2-cyclohexen-1-ol in the presence of ruthenium catalysts has utilized GC to measure the conversion to products such as 3-methylcyclohexanone (B152366) (isomerization), 3-methyl-2-cyclohexenone (oxidation), or 1-methyl-2-cyclohexen-1-ol (1,3-transposition). nih.gov The technique allows for precise determination of product ratios under different reaction conditions, such as in various solvents (water, methanol) or in biphasic systems. nih.govresearchgate.net

Interactive Table: GC Monitoring of 3-Methyl-2-cyclohexen-1-ol Catalytic Conversion

| Catalyst System | Medium | Reaction Type | Major Product(s) | Analytical Method |

| [RuCp(OH2)(PTA)2]CF3SO3 | Biphasic H2O/Cyclohexane (B81311) | Isomerization | 3-Methylcyclohexanone | Gas Chromatography nih.govresearchgate.net |

| [RuCp(OH2)(PTA)2]CF3SO3 | Water | Oxidation | 3-Methyl-2-cyclohexenone | Gas Chromatography nih.gov |

| [RuCp(OH2)(PTA)2]CF3SO3 | Water | 1,3-Transposition | 1-Methyl-2-cyclohexen-1-ol | Gas Chromatography nih.gov |

| No Catalyst | Water | Transposition / Etherification | 1-Methyl-2-cyclohexen-1-ol, Dimeric Ether | Gas Chromatography nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and isolation of organic compounds, particularly when dealing with less volatile or thermally sensitive derivatives. While specific applications detailing the isolation of 3-Methyl-2-cyclohexen-1-ol derivatives are not extensively documented, standard reverse-phase (RP) HPLC methodologies are applicable.

For the isolation of derivatives, a typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to separate compounds with different polarities. For preparative separations aimed at isolating impurities or reaction products, the method can be scaled up using larger columns. sielc.comsielc.com

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopy provides fundamental insights into the molecular structure of 3-Methyl-2-cyclohexen-1-ol and is critical for confirming its identity and understanding its reactive behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of 3-Methyl-2-cyclohexen-1-ol. ¹H NMR spectra provide precise information about the chemical environment of each proton in the molecule. chemicalbook.com

The key diagnostic signals in the ¹H NMR spectrum of 3-Methyl-2-cyclohexen-1-ol in CDCl₃ are:

An olefinic proton (=CH) appearing as a singlet or narrow multiplet around 5.49 ppm. chemicalbook.com

A proton on the carbon bearing the hydroxyl group (CH-OH) resonating around 4.16 ppm. chemicalbook.com

The allylic methyl group (CH₃) protons giving a signal at approximately 1.68 ppm. chemicalbook.com

The methylene (B1212753) (CH₂) protons of the cyclohexene (B86901) ring appearing as complex multiplets between 1.50 and 2.49 ppm. chemicalbook.com

Interactive Table: ¹H NMR Chemical Shift Assignments for 3-Methyl-2-cyclohexen-1-ol

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Olefinic H (at C2) | ~5.49 | s / m |

| Carbinol H (at C1) | ~4.16 | m |

| Methyl H's (at C3) | ~1.68 | s |

| Ring CH₂'s (at C4, C5, C6) | 1.50 - 2.49 | m |

Data recorded in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration. chemicalbook.com

Beyond structural confirmation, NMR is instrumental in mechanistic studies. For example, it has been used to enlighten key aspects of the different reaction pathways in the catalytic conversion of 3-Methyl-2-cyclohexen-1-ol, helping to distinguish between isomerization, oxidation, and transposition products. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of 3-Methyl-2-cyclohexen-1-ol and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol . sigmaaldrich.com The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 112.

The fragmentation of 3-Methyl-2-cyclohexen-1-ol under electron ionization (EI) is predicted by the established behavior of cyclic secondary alcohols and cyclohexene systems. msu.edu Key expected fragmentation pathways include:

Loss of water: A peak at m/z 94 (M-18) resulting from the elimination of H₂O, a common fragmentation for alcohols. libretexts.org

Loss of a methyl group: A peak at m/z 97 (M-15) from the cleavage of the allylic methyl group.

Retro-Diels-Alder (RDA) reaction: The cyclohexene ring can undergo a characteristic RDA cleavage, which would break the ring into two smaller fragments. msu.edu

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a typical pathway for alcohols. libretexts.org

Interactive Table: Predicted Mass Spectrometry Fragments for 3-Methyl-2-cyclohexen-1-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 97 | [C₆H₉O]⁺ | Loss of methyl radical (•CH₃) |

| 94 | [C₇H₁₀]⁺ | Loss of water (H₂O) |

| 84 | [C₅H₈O]⁺ | Loss of ethylene (B1197577) (C₂H₄) |

| 69 | [C₅H₉]⁺ | Various ring-opening and cleavage pathways |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methyl-2-cyclohexen-1-ol displays characteristic absorption bands that confirm its structure. The key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). maricopa.edu

The expected characteristic absorption bands are:

O-H Stretch: A strong and broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group in an alcohol. maricopa.edu

C-H Stretch (sp²): A medium intensity band appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), indicating the C-H stretching of the vinyl proton on the double bond. pressbooks.publibretexts.org

C-H Stretch (sp³): Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the methyl and methylene groups. libretexts.org

C=C Stretch: A medium-to-weak absorption band in the region of 1640-1680 cm⁻¹ due to the stretching of the carbon-carbon double bond within the cyclohexene ring. libretexts.org

C-O Stretch: A strong band in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the stretching vibration of the C-O single bond of the secondary alcohol.

Interactive Table: Characteristic IR Absorption Bands for 3-Methyl-2-cyclohexen-1-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium-Weak |

| Secondary Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

UV Absorption Spectroscopy in Mechanistic Studies

Ultraviolet (UV) absorption spectroscopy serves as a valuable tool in the elucidation of reaction mechanisms involving chromophoric molecules like 3-methyl-2-cyclohexen-1-ol. The presence of the carbon-carbon double bond within the cyclohexene ring constitutes a chromophore that absorbs UV radiation, typically in the range of 200-400 nm. Mechanistic studies often leverage this property to monitor the progress of a reaction, identify intermediates, and understand the electronic transitions that occur during a chemical transformation.

In studies of related α,β-unsaturated cyclic ketones, such as 2-cyclohexenone, UV spectroscopy has been effectively used to investigate the effects of catalysts and reaction conditions. For instance, the coordination of a Lewis acid to the carbonyl group of 2-cyclohexenone results in a noticeable bathochromic (red) shift in the UV absorption spectrum. This shift is indicative of a change in the electronic structure of the chromophore, which can be correlated with an alteration in the molecule's reactivity. By monitoring these spectral changes, researchers can gain insight into the formation and nature of reaction intermediates. For example, the addition of boron trifluoride etherate to 2-cyclohexenone causes the primary absorption band to shift to a longer wavelength, allowing for the characterization of the Lewis acid-substrate complex. nih.gov

Similar principles can be applied to mechanistic studies of 3-methyl-2-cyclohexen-1-ol. For reactions that involve changes to the double bond or the hydroxyl group that affect the electronic environment of the chromophore, UV-Vis spectroscopy can be used to track the disappearance of the starting material and the appearance of products or intermediates. The table below illustrates hypothetical shifts in the maximum absorbance (λmax) that might be observed during a reaction, which could provide kinetic and mechanistic information.

| Compound/Complex | Hypothetical λmax (nm) | Interpretation |

| 3-Methyl-2-cyclohexen-1-ol | ~215 | π → π* transition of the isolated double bond. |

| Reaction Intermediate | ~250 | Formation of a more conjugated system or a complex with a catalyst. |

| Final Product (e.g., Saturated Ring) | <200 | Loss of the chromophore, signal disappears from the standard UV range. |

Computational Chemistry and Modeling of 3-Methyl-2-cyclohexen-1-ol

Computational chemistry provides powerful theoretical insights into the structure, properties, and reactivity of molecules like 3-methyl-2-cyclohexen-1-ol, complementing experimental findings.

Molecular Mechanics Calculations for Conformational Analysis

The flexible six-membered ring of 3-methyl-2-cyclohexen-1-ol can adopt several different conformations. Molecular mechanics calculations are a computational method used to determine the preferred three-dimensional arrangements of atoms in a molecule and to estimate the relative energies of these different conformations. These calculations are based on a classical mechanical model of molecules, where atoms are treated as balls and bonds as springs.

For a substituted cyclohexene ring, the most stable conformations are typically pseudo-chair or pseudo-boat forms. In the case of 3-methyl-2-cyclohexen-1-ol, the key conformational variables are the orientation of the hydroxyl and methyl groups, which can be either axial or equatorial. Molecular mechanics calculations can predict the steric and torsional strains associated with each conformation to identify the most stable arrangement.

The relative stability of these conformers is crucial as it can influence the molecule's reactivity and its interaction with other molecules. For example, in the synthesis of certain vitamin D analogues, the stereochemistry of precursors like 3-methyl-2-cyclohexen-1-ol is critical, and conformational analysis helps in understanding the facial selectivity of reactions. sigmaaldrich.com

The following table summarizes the likely outcomes of a molecular mechanics conformational analysis for the two pseudo-chair conformers of 3-methyl-2-cyclohexen-1-ol.

| Conformer | Hydroxyl Group Orientation | Methyl Group Orientation | Predicted Relative Stability |

| A | Pseudo-axial | Pseudo-equatorial | Less Stable |

| B | Pseudo-equatorial | Pseudo-equatorial | More Stable |

The preference for the pseudo-equatorial orientation of the bulky hydroxyl group is due to the minimization of steric hindrance, particularly 1,3-diaxial interactions that would destabilize the molecule.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway. mdpi.commdpi.com

DFT studies can be applied to various reactions involving 3-methyl-2-cyclohexen-1-ol. For instance, the catalytic conversion of 3-methyl-2-cyclohexen-1-ol to 3-methylcyclohexanone can be investigated using DFT. researchgate.net Such a study would involve modeling the interaction of the alcohol with the catalyst, mapping the potential energy surface for the isomerization or oxidation reaction, and identifying the rate-determining step. Calculations can elucidate how the catalyst facilitates the reaction, for example, by lowering the activation energy barrier for a key bond-breaking or bond-forming step. rsc.orgrsc.org

Key parameters that can be calculated using DFT to understand reaction mechanisms include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.

Reaction Energy (ΔErxn): The difference in energy between products and reactants, indicating whether a reaction is exothermic or endothermic.

Transition State Geometry: The molecular structure at the highest point on the reaction energy profile, which provides insight into the mechanism.

A hypothetical DFT study on the acid-catalyzed dehydration of 3-methyl-2-cyclohexen-1-ol might compare different possible pathways, such as the formation of different diene products, and predict the major product based on the calculated activation energies for each pathway.

Prediction of Chemical Properties and Reactivity

Computational methods are also employed to predict various chemical properties and the reactivity of 3-methyl-2-cyclohexen-1-ol. DFT calculations can provide valuable information about the molecule's electronic properties, which are directly related to its reactivity.

One common approach is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-methyl-2-cyclohexen-1-ol, an MEP map would likely show a region of negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the double bond, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it susceptible to attack by a nucleophile or a base.

The table below summarizes some of the chemical properties of 3-methyl-2-cyclohexen-1-ol that can be predicted using computational methods.

| Property | Computational Method | Predicted Information |

| Molecular Geometry | DFT, Molecular Mechanics | Bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Reactivity Sites | MEP Analysis | Identification of nucleophilic (e.g., oxygen atom, C=C bond) and electrophilic centers. |

| Kinetic Stability | FMO Theory (HOMO-LUMO gap) | A larger gap suggests greater stability and lower reactivity. |

| Vibrational Frequencies | DFT | Prediction of the infrared spectrum, which can be compared with experimental data. |

These computational predictions are invaluable for understanding the chemical behavior of 3-methyl-2-cyclohexen-1-ol and for designing new synthetic routes and materials.

Environmental and Regulatory Aspects of 3 Methyl 2 Cyclohexen 1 Ol Pheromone Applications

Environmental Fate and Impact in Pheromone Applications

Pheromones, being volatile compounds, are primarily released into the atmosphere. Their persistence in the air is influenced by factors such as sunlight (photodegradation), oxidation, and temperature. royalsocietypublishing.org It is known that the oxidation of 3-methyl-2-cyclohexen-1-ol (also known as seudenol) can produce 3-methyl-2-cyclohexen-1-one (B144701) (MCH), which changes the ecological signal from attraction to repellency for the spruce beetle. royalsocietypublishing.org This transformation is a key aspect of its environmental activity.

The application method for pheromones in pest management, typically through slow-release dispensers, is designed to minimize environmental contamination by releasing small, controlled amounts of the active substance over an extended period. This localized application helps to limit the exposure of non-target environments.

Table 1: General Environmental Fate Characteristics of Pheromones

| Environmental Compartment | Expected Fate and Transport |

|---|---|

| Air | Subject to volatilization, oxidation, and photodegradation. |

| Soil | Expected to undergo microbial degradation. Mobility will depend on soil type and organic matter content. |

| Water | Biodegradation is a likely pathway. Low water solubility may limit its presence in the water column. |

Regulatory Status and Use in Pest Management

The regulatory oversight of semiochemicals, including pheromones like 3-Methyl-2-cyclohexen-1-ol, is handled by national and international bodies responsible for pesticide registration. In the United States, the Environmental Protection Agency (EPA) regulates biochemical pesticides, which include pheromones. bcpc.org In the European Union, the European Commission is responsible for the approval of active substances used in plant protection products. battelle.orgresearchgate.net

Pheromones are generally considered to have a more favorable environmental profile compared to conventional pesticides due to their target specificity and non-toxic mode of action. wikipedia.org This often leads to a streamlined registration process with reduced data requirements, particularly if the exposure levels from their use are comparable to natural background levels. ibma-global.org

The regulatory framework for pheromones acknowledges their unique characteristics. For instance, the EU has specific guidance for semiochemical active substances, which may allow for waivers of certain data requirements if the product is used in dispensers with a vapor-phase release and the resulting environmental exposure is low. ibma-global.org

While specific registration details for products containing solely 3-Methyl-2-cyclohexen-1-ol are not as widely documented as for its oxidation product, MCH, its use as a component in pheromone lures for monitoring bark beetle populations is an established practice in forestry.

Table 2: Regulatory Considerations for Pheromone-Based Pest Management Products

| Regulatory Aspect | General Approach for Pheromones |

|---|---|

| Data Requirements | Often reduced compared to conventional pesticides, especially for toxicology and environmental fate, if exposure is low. bcpc.orgbattelle.org |

| Approval Process | In the EU, involves a two-step process of active substance approval at the EU level and product authorization at the Member State level. researchgate.net In the US, the EPA manages the registration under FIFRA. bcpc.org |

| Low-Risk Classification | Pheromones may be classified as low-risk substances, which can expedite the approval process. ibma-global.org |

| Use in Organic Farming | Synthetic pheromones are often permitted for use in organic farming systems for insect management. |

Risk Assessment for Human Health and Non-target Species

The risk assessment for 3-Methyl-2-cyclohexen-1-ol considers its potential effects on human health and non-target organisms. Due to its use in forestry and agricultural settings, exposure could potentially occur for workers handling the products, the general public in recreational areas, and various non-target species.

Human Health Risk Assessment: The risk to human health is generally considered low due to the very small quantities of the substance used in pheromone dispensers and its low potential for direct exposure. As with many fragrance ingredients and volatile organic compounds, the primary routes of potential exposure would be dermal and inhalation. researchgate.netelsevierpure.com Toxicological data on 3-Methyl-2-cyclohexen-1-ol is not extensively available in the public domain. However, risk assessments for structurally similar terpene alcohols often indicate low acute toxicity. researchgate.netmdpi.com Given its natural occurrence and the targeted application method, significant human exposure is not anticipated.

Risk to Non-target Species: A key advantage of pheromones is their species-specificity, which significantly reduces the risk to non-target organisms compared to broad-spectrum insecticides. researchgate.net The risk assessment for non-target species focuses on organisms that might come into contact with the pheromone dispensers or be exposed to the vapor plume.

Insects: While the pheromone is highly active on the target bark beetle species, its effect on other insects, including beneficial predators and pollinators, is a consideration. However, the species-specific nature of the pheromone signal makes significant behavioral effects on most non-target insects unlikely.

Birds and Mammals: The risk to birds and mammals is considered minimal. The low toxicity of terpene alcohols and the negligible chance of ingesting a significant amount of the active ingredient from dispensers make adverse effects highly improbable.

Aquatic Organisms: Due to the terrestrial application in forestry settings and the expected rapid degradation, the potential for significant exposure of aquatic ecosystems is low.

Table 3: Summary of Risk Assessment for 3-Methyl-2-cyclohexen-1-ol in Pheromone Applications

| Receptor | Potential for Exposure | Anticipated Risk |

|---|---|---|

| Human Health (Occupational) | Low; primarily dermal and inhalation during handling of dispensers. | Low; based on small quantities and expected low toxicity. |

| Human Health (Public) | Very low; negligible exposure anticipated from forestry applications. | Negligible. |

| Non-target Insects | Low; exposure is localized around dispensers. | Low; due to the species-specific nature of the pheromone. |

| Birds and Mammals | Very low; direct contact or ingestion is unlikely. | Negligible. |

| Aquatic Organisms | Very low; significant runoff into water bodies is not expected. | Negligible. |

Future Research Directions and Emerging Applications of 3 Methyl 2 Cyclohexen 1 Ol

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 3-Methyl-2-cyclohexen-1-ol, while achievable through established methods such as the reduction of 3-methyl-2-cyclohexen-1-one (B144701) with lithium aluminum hydride, presents ongoing opportunities for innovation, particularly concerning selectivity. orgsyn.org Future research is increasingly directed towards the development of novel synthetic routes that offer superior control over stereochemistry, a critical factor for applications in pharmacology and pheromone synthesis.

Key areas of development include:

Asymmetric Catalysis : Building on methods used for similar structures, the application of chiral catalysts for processes like asymmetric hydrosilylation of the parent ketone could yield specific enantiomers of the alcohol with high purity. orientjchem.org

Biocatalytic Synthesis : The use of engineered enzymes, such as ketone reductases (KREDs), offers a green and highly selective alternative to traditional chemical reagents for producing chiral alcohols. nih.gov Developing a biocatalytic route could provide access to specific stereoisomers under mild reaction conditions.

Catalytic Isomerization and Transposition : Recent studies have shown that ruthenium complexes can catalyze the transformation of 3-Methyl-2-cyclohexen-1-ol into isomers like 1-methyl-2-cyclohexen-1-ol. researchgate.net Further exploration of transition metal catalysis could lead to highly selective and efficient pathways for producing specific isomers that are otherwise difficult to access.

These advanced synthetic strategies aim to reduce costs, improve yields, and provide access to enantiomerically pure forms of the compound, thereby expanding its utility in specialized applications.

Exploration of Additional Biological Activities and Pharmacological Potential

While 3-Methyl-2-cyclohexen-1-ol is recognized for its role as an insect pheromone, its broader biological activities remain largely unexplored, representing a significant frontier for future research. chemicalbook.com The structural similarity of its derivatives to known bioactive molecules suggests a promising, yet untapped, pharmacological potential.

A pivotal area of investigation stems from the potent antiparkinsonian activity demonstrated by a structurally related compound, (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. researchgate.net Research has shown that the specific arrangement of functional groups is crucial for this activity. researchgate.net This finding opens a compelling avenue for future studies to:

Synthesize and screen a library of 3-Methyl-2-cyclohexen-1-ol derivatives to identify novel candidates for neurodegenerative diseases.

Investigate the structure-activity relationship (SAR) to understand how modifications to the cyclohexene (B86901) ring affect neuroprotective or other pharmacological effects.

Explore other potential therapeutic areas, such as anti-inflammatory or cytostatic activities, which are common among cyclic secondary metabolites.

The primary goal is to determine if the 3-Methyl-2-cyclohexen-1-ol scaffold can be leveraged to develop new therapeutic agents.

Applications in Sustainable Chemistry and Biocatalysis

The principles of sustainable chemistry, which prioritize the use of renewable resources and environmentally benign processes, are central to the emerging applications of 3-Methyl-2-cyclohexen-1-ol. Its role as a substrate in enzymatic reactions positions it as a valuable component in the biocatalysis toolkit.

A notable example is its use in an in vitro multi-step enzyme cascade. researchgate.net In this system, 3-Methyl-2-cyclohexen-1-ol is sequentially transformed by an alcohol dehydrogenase, an enoate reductase, and a Baeyer–Villiger monooxygenase. researchgate.net This biocatalytic pathway highlights several advantages of using enzymes in chemical synthesis:

High Selectivity : Each enzymatic step proceeds with remarkable chemo-, regio-, and stereoselectivity.

Mild Reaction Conditions : The reactions occur in aqueous media at ambient temperature and pressure, reducing energy consumption.

Reduced Waste : Biocatalytic routes can minimize the use of hazardous solvents and toxic metal catalysts.

Future research will likely focus on optimizing these enzyme cascades, potentially integrating them into whole-cell biocatalysts for more efficient, one-pot syntheses of valuable downstream products like lactones, which are precursors for biorenewable polyesters. researchgate.net

| Step | Enzyme Class | Transformation | Selectivity Noted |

|---|---|---|---|

| 1 | Alcohol Dehydrogenase (ADH) | Oxidation of alcohol to enone | Slow but successful conversion |

| 2 | Enoate Reductase (ER) | Reduction of the carbon-carbon double bond | High selectivity observed |

| 3 | Baeyer–Villiger Monooxygenase (BVMO) | Conversion of the saturated ketone to a lactone | Excellent regio- and enantioselectivity (>99%) |

Advanced Mechanistic Investigations using In Vitro and In Silico Approaches

To fully exploit 3-Methyl-2-cyclohexen-1-ol in complex chemical and biological systems, a deep understanding of its reaction mechanisms is essential. Advanced in vitro and in silico approaches are being pursued to elucidate the precise pathways of its transformations.

In vitro studies, such as the characterization of the enzymatic cascade mentioned previously, provide critical mechanistic insights. researchgate.net By analyzing the reaction at each step, researchers can identify bottlenecks (e.g., slow oxidation steps), observe substrate specificity, and quantify the stereochemical outcome of each transformation. researchgate.net Similarly, studying metal-catalyzed reactions in controlled laboratory settings helps to understand how different conditions favor isomerization, oxidation, or other reaction pathways. researchgate.net

Complementing these experimental approaches, in silico (computational) methods are poised to play a larger role. Future research could involve:

Molecular Docking : Simulating how 3-Methyl-2-cyclohexen-1-ol and its derivatives bind to the active sites of enzymes or cellular receptors. This can help predict biological activity and guide the design of new, more potent molecules.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations : Modeling reaction pathways at the atomic level to understand transition states and predict reaction outcomes, thereby accelerating the development of novel catalysts and synthetic routes.

These combined approaches will provide a detailed picture of the compound's reactivity and interactions, enabling more rational and efficient design of its applications.

Integration with Chemical Ecology for Pest Management Strategies

The established role of 3-Methyl-2-cyclohexen-1-ol and its oxidized ketone form as semiochemicals (behavior-modifying chemicals) makes them prime candidates for integration into advanced pest management strategies. The compound has been identified as a potent anti-aggregative pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae), while its ketone derivative acts as a repellent for the spruce beetle.

This biological function is the foundation for several emerging applications in sustainable agriculture and forestry:

Mating Disruption : Releasing synthetic pheromones into the environment to confuse insects and prevent them from finding mates, thereby controlling their population without broad-spectrum insecticides.

Mass Trapping and Monitoring : Using pheromone-baited traps to monitor pest populations or to capture and remove a large number of individuals from a specific area. plantprotection.plresearchgate.net

Push-Pull Strategies : Employing a combination of repellents (like the ketone derivative) to "push" pests away from crops and attractants to "pull" them into traps.

Future research is focused on optimizing the delivery of these semiochemicals and exploring their use as precursors for other potent pheromones. unl.edu The development of cost-effective, large-scale production methods, potentially through biocatalysis or metabolic engineering in plants, is crucial for making these eco-friendly pest management tools economically viable for widespread use. unl.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-cyclohexen-1-ol, and how do reaction conditions influence yield and selectivity?

- The Ireland-Claisen rearrangement of a 3-methyl-substituted ester derived from (1R)-3-methyl-2-cyclohexen-1-ol is a key synthetic step, particularly in synthesizing vitamin D analogues . Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate in hexane has also been reported, though yields depend on catalyst loading and solvent polarity . For diastereoselective synthesis, fluoroalcohols (e.g., as reaction media) can enhance β-hydroxy sulfoxide formation, with potassium carbonate as a base .

Q. How is 3-methyl-2-cyclohexen-1-ol characterized analytically, and what parameters are critical for purity assessment?